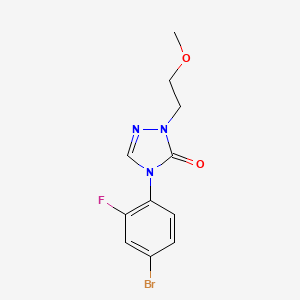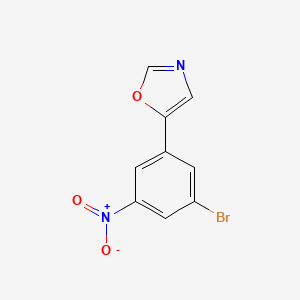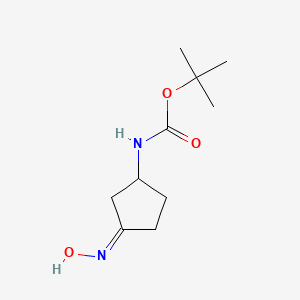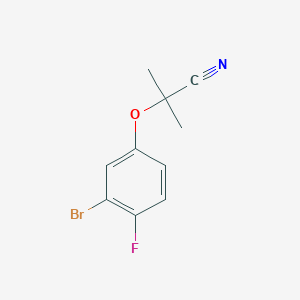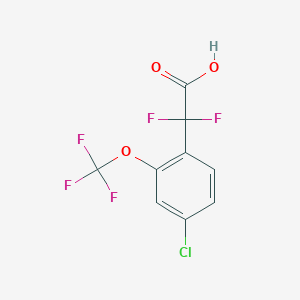
2-(4-Chloro-2-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
Description
2-(4-Chloro-2-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid , often referred to as CTFMA , is a synthetic organic compound. Its molecular formula is C7H5BClF3O2 , with a molecular weight of 224.37 g/mol . The compound features a phenyl ring substituted with chlorine, trifluoromethoxy, and difluoroacetic acid functional groups.
Synthesis Analysis
The synthesis of CTFMA involves several steps, including boronic acid coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl or heteroaryl boronic acid reacts with an aryl halide (such as 4-chloro-2-(trifluoromethoxy)phenyl chloride) in the presence of a palladium catalyst. This process yields CTFMA .
Molecular Structure Analysis
CTFMA’s molecular structure consists of a central boron atom (B) bonded to a phenyl ring bearing a chlorine atom (Cl) and a trifluoromethoxy group (CF3O). Additionally, two fluorine atoms (F) are attached to the adjacent carbon atoms in the phenyl ring. The difluoroacetic acid moiety completes the structure .
Chemical Reactions Analysis
CTFMA can participate in various chemical reactions due to its boronic acid functionality. It can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides, enabling the introduction of diverse substituents. Additionally, it may react with other electrophiles or nucleophiles, leading to modifications of its phenyl ring .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-[4-chloro-2-(trifluoromethoxy)phenyl]-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5O3/c10-4-1-2-5(8(11,12)7(16)17)6(3-4)18-9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYIRKONNIBGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)
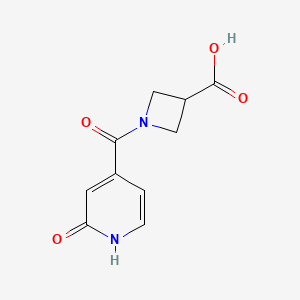

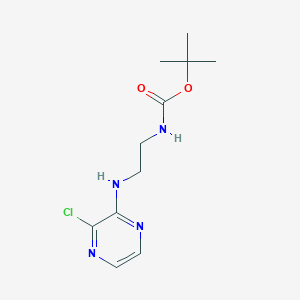
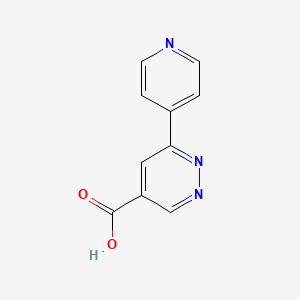


![4-[3-(4-Bromo-3-fluorophenoxy)-propyl]-morpholine](/img/structure/B1474935.png)

![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl(isopropyl)carbamate](/img/structure/B1474937.png)
